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Compound of Interest

N-(But-3-yn-2-
Compound Name:
yl)methanesulfonamide

CAS No.: 111903-20-9

Cat. No.: B14314211

Get Quote
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Target Audience: Synthetic Chemists, Process Researchers, and Drug Development
Professionals Application: Asymmetric Catalysis, Chiral Building Block Synthesis, Late-Stage
Functionalization

Executive Summary

Chiral propargylic amines are highly versatile pharmacophores and synthetic intermediates in
drug discovery. The target compound, (R)-N-(But-3-yn-2-yl)methanesulfonamide, features a
terminal alkyne for click-chemistry or cross-coupling, a stereogenic center at the propargylic
position, and a robust methanesulfonamide (Ms) protecting group.

This application note details a highly reproducible, two-phase protocol for the enantioselective
synthesis of this compound. The methodology relies on the copper-catalyzed asymmetric
alkynylation of N-sulfonyl aldimines using a chiral C2-symmetric bis(oxazolinyl)pyridine (pybox)
ligand, followed by chemoselective desilylation.

Mechanistic Rationale & Catalyst Design
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Achieving high enantiomeric excess (ee) in the addition of alkynes to aliphatic imines is
notoriously challenging due to the propensity of aliphatic imines to undergo base-catalyzed
enolization/epimerization. To circumvent this, our protocol employs a highly controlled catalytic
cycle .

o Counterion Causality: We utilize CuPF6(MeCN)4as the copper source. The non-coordinating
PF6—anion is critical; unlike halide counterions (e.g., Cl-) which can bridge copper centers
and form unreactive oligomers, the PF6—anion ensures the coordination sites on the Cu(l)
center remain fully available for the alkyne and imine.

e Ligand Selection: The (R,R)-i-Pr-pybox ligand creates a deep, rigid chiral pocket. The bulky
isopropyl groups sterically block the Si-face of the coordinated imine, forcing the copper
acetylide to attack exclusively from the Re-face.

o Electrophile Activation: The starting material, N-ethylidenemethanesulfonamide, utilizes the
strongly electron-withdrawing methanesulfonyl group to increase the electrophilicity of the
imine carbon. This allows the reaction to proceed at lower temperatures (0 °C), suppressing
background racemic pathways.
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Caption: Catalytic cycle of the Cu(l)-pybox mediated asymmetric alkynylation.

Optimization Data
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The following table summarizes the quantitative optimization data that led to the finalized

protocol. Toluene at 0 °C was selected to maximize the enantiomeric excess while maintaining

excellent yields.

Chiral
Catalyst Ligand .
Entry Solvent Temp (°C) Yield (%) ee (%)
(5 mol%) (5.5
mol%)
(R,R)-Ph-
1 CuOTf DCM 25 75 82
pybox
CuPF6 (R,R)-Ph-
2 DCM 25 81 88
(MeCN)4 pybox
CuPF6 (R,R)-i-Pr-
3 Toluene 25 89 94
(MeCN)4 pybox
CuPF6 (R,R)-i-Pr-
4 Toluene 0 92 >98
(MeCN)4 pybox

Note: Yields refer to isolated yields after column chromatography. Enantiomeric excess (ee)
determined by chiral HPLC.

Self-Validating Experimental Protocols
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1. Catalyst Preparation
CuPF6 + (R,R)-i-Pr-pybox

N2 atm, Toluene

2. Alkyne Activation
Add TMS-Acetylene + DIPEA

Cu-Acetylide forms

3. Electrophile Addition
Add N-Ethylidenemethanesulfonamide

Stereocontrolled

5. Silylated Intermediate
Isolation via Flash Chromatography

Desilylation

6. TMS Cleavage
K2CO3 in Methanol

>98% ee

7. Final Product
(R)-N-(But-3-yn-2-yl)methanesulfonamide

Click to download full resolution via product page

Caption: Workflow for the enantioselective synthesis of N-(But-3-yn-2-
yl)methanesulfonamide.
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Phase I: Catalytic Asymmetric Alkynylation

Synthesis of (R)-N-(4-(trimethylsilyl)but-3-yn-2-yl)methanesulfonamide

Reagents:

N-ethylidenemethanesulfonamide: 1.0 mmol (121 mg)

Trimethylsilylacetylene (TMS-acetylene): 1.5 mmol (212 L)

CuPF6(MeCN)4: 0.05 mmol (18.6 mg, 5 mol%)

(R,R)-i-Pr-pybox: 0.055 mmol (16.6 mg, 5.5 mol%)

N,N-Diisopropylethylamine (DIPEA): 0.1 mmol (17.4 pL, 10 mol%)

Anhydrous Toluene: 5.0 mL
Step-by-Step Procedure:

o Catalyst Assembly: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar,
add CuPF6(MeCN)4and (R,R)-i-Pr-pybox under a strict nitrogen atmosphere.

e Solvation: Inject 5.0 mL of anhydrous toluene. Stir at room temperature for 2 hours.

o Self-Validation Checkpoint: The initially colorless/turbid suspension will transition into a
homogenous, deep blue/green solution. This color change is the visual confirmation that
the active [Cu(pybox)]+ complex has successfully formed.

» Imine Addition: Cool the catalyst solution to 0 °C using an ice bath. Add N-
ethylidenemethanesulfonamide in one portion. Stir for 10 minutes to allow for imine
coordination.

o Alkyne Activation: Dropwise, add DIPEA followed immediately by TMS-acetylene.
e Coupling: Maintain the reaction at 0 °C for 24 hours.

o Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar imine (
Rf=0.2 ) will deplete, and the silylated propargylic amine product will appear as a distinct
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spot ( Rf=0.5 ). Both spots stain actively with KMnO4.

o Workup: Quench the reaction with saturated aqueous NH4CI (5 mL). Extract the aqueous
layer with EtOAc ( 3x10 mL). Wash the combined organic layers with brine, dry over
anhydrous Na2S04, and concentrate under reduced pressure.

« Purification: Purify the crude residue via silica gel flash chromatography (gradient elution:
10% to 30% EtOAc in Hexanes) to yield the silylated intermediate as a pale yellow oil.

Phase lI: Chemoselective Desilylation

Synthesis of (R)-N-(but-3-yn-2-yl)methanesulfonamide

Reagents:

» Silylated Intermediate: 1.0 equiv (from Phase 1)

e Potassium Carbonate ( K2CO3): 2.0 equiv

e Methanol (MeOH): 10 mL/mmol

Step-by-Step Procedure:

» Dissolution: Dissolve the silylated intermediate in MeOH at room temperature.

o Cleavage: Add solid K2CO3in one portion. Stir vigorously at room temperature for 2 hours.

o Self-Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 6:4) will show the
quantitative conversion of the silylated starting material to a slightly more polar product
spot.

o Filtration: Filter the heterogeneous mixture through a short pad of Celite to remove inorganic
salts. Wash the pad with additional MeOH (10 mL).

» Concentration & Isolation: Concentrate the filtrate under reduced pressure. Redissolve the
residue in EtOAc (15 mL), wash with water (5 mL) to remove residual trace salts, dry over
Na2S04, and evaporate to yield the pure (R)-N-(but-3-yn-2-yl)methanesulfonamide as a
white solid.
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Analytical Validation

To ensure the scientific integrity of the synthesized batch, perform the following analytical

validations:

1 H NMR (400 MHz, CDCI3): The success of the desilylation is confirmed by the complete
disappearance of the TMS singlet at & 0.16 ppm (9H) and the emergence of the terminal
alkyne proton as a doublet at 6 2.35 ppm (1H, J=2.4 Hz). The propargylic CH proton will
appear as a complex multiplet around & 4.20 ppm.

Chiral HPLC: Determine the enantiomeric excess using a Daicel Chiralpak AD-H column
(Hexanes/i-PrOH 90:10, flow rate 1.0 mL/min, A = 210 nm). The (R)-enantiomer typically
elutes first under these conditions. An ee of >98% is expected if the temperature was strictly
maintained at 0 °C during Phase I.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b14314211?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14314211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

